molecular formula C22H34O3 B15076643 Methyl 4-dodecylbenzoylacetate CAS No. 53097-38-4

Methyl 4-dodecylbenzoylacetate

Cat. No.: B15076643
CAS No.: 53097-38-4
M. Wt: 346.5 g/mol
InChI Key: XTHNTLJOQDIBRV-UHFFFAOYSA-N
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Description

Methyl 4-dodecylbenzoylacetate is an organic compound with the molecular formula C22H34O3 It is a derivative of benzoylacetate, featuring a long dodecyl (12-carbon) chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-dodecylbenzoylacetate can be synthesized through a multi-step process involving the acylation of benzoylacetate with dodecyl bromide. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-dodecylbenzoylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-dodecylbenzoylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-dodecylbenzoylacetate involves its interaction with specific molecular targets. The long dodecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. This property is particularly relevant in its antimicrobial activity, where it can compromise the cell membranes of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethylbenzoylacetate
  • Methyl 4-methylbenzoylacetate
  • Methyl 4-hexylbenzoylacetate

Uniqueness

Methyl 4-dodecylbenzoylacetate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, setting it apart from shorter-chain analogs.

Properties

CAS No.

53097-38-4

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

methyl 3-(4-dodecylphenyl)-3-oxopropanoate

InChI

InChI=1S/C22H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)21(23)18-22(24)25-2/h14-17H,3-13,18H2,1-2H3

InChI Key

XTHNTLJOQDIBRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC(=O)OC

Origin of Product

United States

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